

Spectroscopic Analysis: A Comparative Guide to Confirming Tripropyl Borate Structure

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Compound of Interest

Compound Name: *Tripropyl borate*

Cat. No.: *B1346979*

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For researchers, scientists, and drug development professionals, unambiguous structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to definitively identify **tripropyl borate** and distinguish it from its synthetic precursors and a common structural isomer.

This report details the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of **tripropyl borate**. By comparing this data with that of its starting materials, n-propanol and boric acid, as well as an alternative borate ester, triisopropyl borate, a clear and robust method for structural verification is established. All experimental data is summarized in comparative tables, and detailed protocols for data acquisition are provided.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, ^{11}B NMR, and IR spectroscopy for **tripropyl borate** and related compounds.

Table 1: ^1H NMR Spectral Data Comparison (Solvent: CDCl_3)

| Compound | Chemical Shift (δ) ppm | Assignment | Multiplicity |
|---------------------|---|---|--------------|
| Tripropyl Borate | 3.72[1] | -OCH ₂ CH ₂ CH ₃ | Triplet (t) |
| 1.62[1] | -OCH ₂ CH ₂ CH ₃ | Sextet | |
| 0.92[1] | -OCH ₂ CH ₂ CH ₃ | Triplet (t) | |
| n-Propanol | ~3.58 | -CH ₂ -OH | |
| ~2.26 | -OH | Singlet (s) or Broad Singlet | Triplet (t) |
| ~1.57 | -CH ₂ - | Sextet | |
| ~0.94 | -CH ₃ | Triplet (t) | |
| Triisopropyl Borate | 4.33 | -OCH(CH ₃) ₂ | |
| 1.124 | -OCH(CH ₃) ₂ | - | - |

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

| Compound | Chemical Shift (δ) ppm | Assignment |
|---------------------|---|---|
| Tripropyl Borate | 64.2[1] | -OCH ₂ CH ₂ CH ₃ |
| 25.8[1] | -OCH ₂ CH ₂ CH ₃ | -CH ₂ -OH |
| 10.4[1] | -OCH ₂ CH ₂ CH ₃ | |
| n-Propanol | ~64.5 | |
| ~26.5 | -CH ₂ - | |
| ~10.5 | -CH ₃ | -OCH(CH ₃) ₂ |
| Triisopropyl Borate | 64.82 | |
| 24.43 | -OCH(CH ₃) ₂ | |

Table 3: ¹¹B NMR Spectral Data Comparison

| Compound | Chemical Shift (δ) ppm |
|------------------|---------------------------------|
| Tripropyl Borate | 15-20 |
| Boric Acid | Varies with solvent and pH |

Table 4: Infrared (IR) Spectroscopy Data Comparison

| Compound | Key Absorption Bands (cm^{-1}) | Assignment |
|------------------|---|-------------|
| Tripropyl Borate | 2965.77, 2879.45 | C-H stretch |
| | 1300-1500 | |
| | 1081.62 | |
| n-Propanol | ~3300 (broad) | O-H stretch |
| | ~2960, 2870 | |
| | ~1050 | |
| Boric Acid | ~3200 (broad) | O-H stretch |
| | ~1470 | |
| | ~1195 | |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- ^{11}B NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment without proton decoupling.
 - Number of Scans: 256
 - Reference: $\text{BF}_3 \cdot \text{OEt}_2$ external standard.

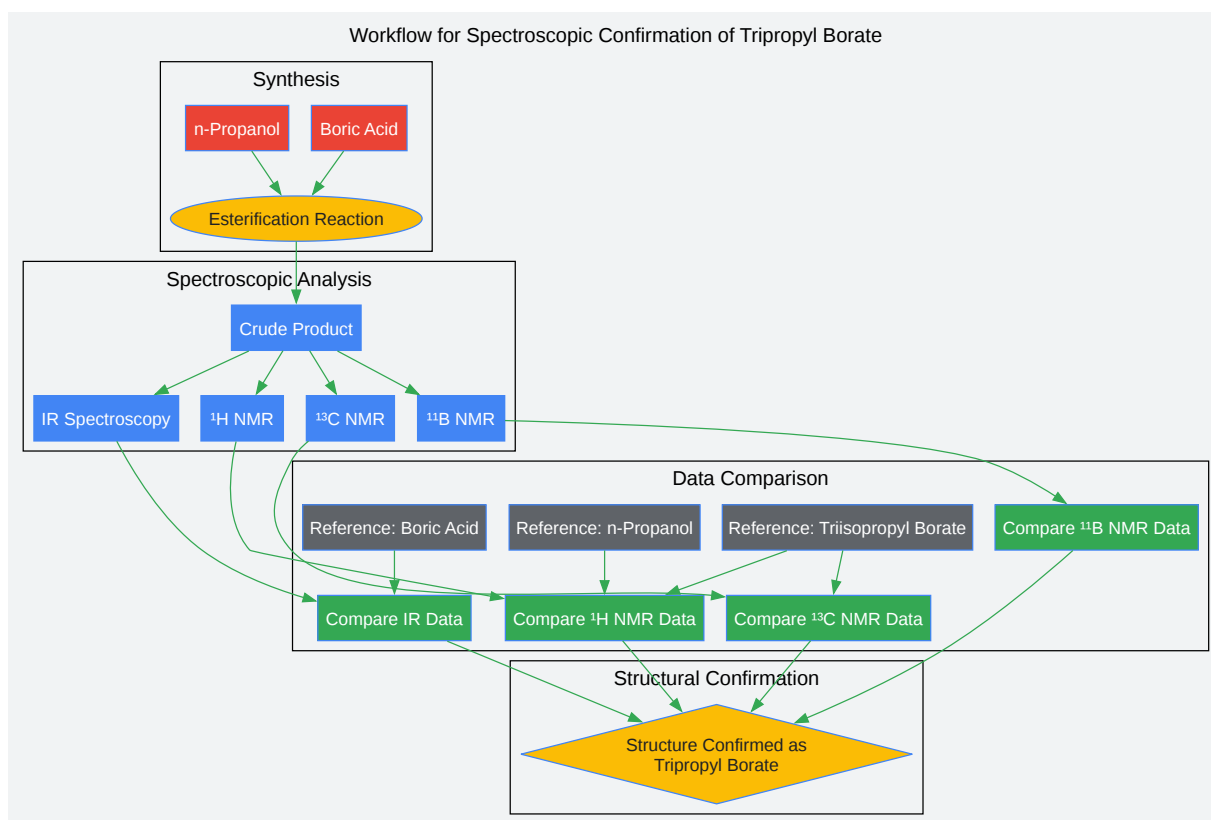
Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples (**tripropyl borate**, n-propanol), a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For solid samples (boric acid), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan Range: $4000\text{--}400\text{ cm}^{-1}$

- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of the **tripropyl borate** structure is illustrated in the following diagram.



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Caption: Analytical workflow for confirming **tripropyl borate** structure.

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References

- 1. benchchem.com [benchchem.com]
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